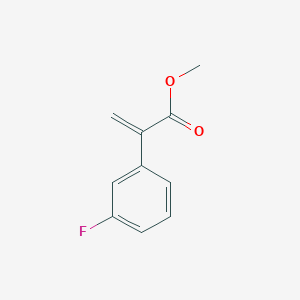

Methyl 2-(3-fluorophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

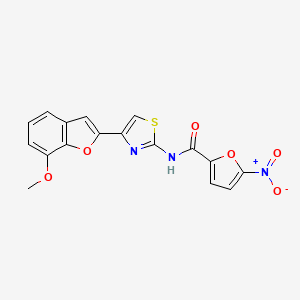

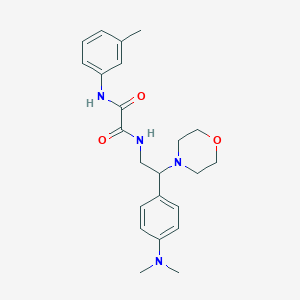

“Methyl 2-(3-fluorophenyl)acrylate” is an organic compound. It is a liquid at room temperature and has a molecular weight of 180.18 . The IUPAC name for this compound is methyl (2E)-3-(2-fluorophenyl)-2-propenoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-(3-fluorophenyl)acrylate” is 1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a 2-propenoate (acrylate) group, which is further substituted with a 3-fluorophenyl group .Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorophenyl)acrylate” is a liquid at room temperature . It has a molecular weight of 180.18 and a predicted density of 1.165±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Fluorinated Acrylic Copolymers

Methyl 2-(3-fluorophenyl)acrylate has been utilized in the synthesis of fluorinated acrylic copolymers. These polymers are noted for their low surface tension, non-wettability by water and oil, non-adhesive nature, and antifouling properties, making them suitable for speciality coatings. Such coatings have been found to extend the protective ability against atmospheric corrosion compared to their non-fluorinated analogs (Malshe & Sangaj, 2005).

Polymorphism and Polymerizability

The compound exhibits characteristic polymorphic behaviors, which are influenced by factors such as the length of the fluorocarbon chain and the α-position methyl group. Studies on its solid-state polymerization show that the highest polymerizability is observed in crystal forms that exist in the highest temperature regions (Fujimori, Saitoh, & Shibasaki, 1999).

Synthesis of Intermediates for Biologically Active Compounds

It has been used as a key intermediate in synthesizing biologically active compounds, including anticancer drugs. The efficient synthesis methodologies developed for such intermediates are important for the pharmaceutical industry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Copolymerization and Surface Functionalization

Methyl 2-(3-fluorophenyl)acrylate has been used in the copolymerization process and surface functionalization. Such polymers, especially when combined with methyl methacrylate, demonstrate substantial migration of the fluorocarbon component to the surface of the film, altering its properties (Stoeber, Sustic, Simonsick, & Vogl, 2000).

Polymerization of Cyclic Monomers

It also plays a role in the polymerization of cyclic monomers. The radical homopolymerization of such monomers, including methyl 2-(3-fluorophenyl)acrylate, leads to polymers with unique properties, such as a high glass transition temperature, which is significant for materials science (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

Advanced Polymer Synthesis

The synthesis of advanced polymers using methyl 2-(3-fluorophenyl)acrylate as a building block has been explored. These polymers find applications in various fields, including lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, and nanocomposites (Patil & Améduri, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2-(3-fluorophenyl)acrylate is an organic compound that is used as a synthetic intermediate Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(3-fluorophenyl)acrylate may also interact with various biological targets.

Mode of Action

It is known that the compound can be synthesized through acid-catalyzed reactions involving 4-fluorophenol and methyl acrylate . The resulting product may interact with its targets through various mechanisms, potentially including electrophilic substitution .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(3-fluorophenyl)acrylate may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18018) and density (1165±006 g/cm3), as well as its solubility in organic solvents , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is possible that Methyl 2-(3-fluorophenyl)acrylate may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl 2-(3-fluorophenyl)acrylate may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is typically stored at room temperature under an inert atmosphere . Additionally, the compound’s efficacy and mode of action may be influenced by the specific biological environment in which it is active.

Propiedades

IUPAC Name |

methyl 2-(3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDQAHDYDIMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)